

ATTO 565 Biotin: An In-depth Technical Guide for Molecular Biology Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **ATTO 565 biotin**

Cat. No.: **B15553419**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **ATTO 565 biotin**, a powerful tool in molecular biology. We will delve into its core properties, detail its applications in various experimental setups, and provide structured data and protocols to facilitate its use in your research.

Core Concepts: The Power of a Two-Component System

ATTO 565 biotin leverages the unique strengths of two key molecules: the ATTO 565 fluorophore and biotin.

ATTO 565: A robust and versatile fluorescent dye belonging to the rhodamine family. It is characterized by its high fluorescence quantum yield, exceptional photostability, and strong absorption, making it an ideal label for a wide range of fluorescence-based applications.[\[1\]](#)[\[2\]](#) Its rigidity prevents the formation of isomers, ensuring consistent optical properties.[\[2\]](#)

Biotin (Vitamin B7): A small molecule that forms one of the strongest known non-covalent bonds with the proteins avidin and streptavidin.[\[3\]](#) This high-affinity interaction is rapid, specific, and highly resistant to heat, pH, and proteolysis, making it a cornerstone of many detection and purification systems in biotechnology.[\[3\]](#)

The conjugation of ATTO 565 to biotin creates a versatile probe. The biotin moiety acts as a highly specific tag that can be targeted by streptavidin or avidin conjugated to other molecules or surfaces. This allows for a modular and often signal-amplifying approach to labeling and detection.

Quantitative Data Presentation

For ease of comparison and experimental design, the key photophysical and binding properties of ATTO 565 and the biotin-streptavidin interaction are summarized below.

Table 1: Photophysical Properties of ATTO 565

Property	Value	References
Maximum Excitation Wavelength (λ_{ex})	564 nm	[1][3]
Maximum Emission Wavelength (λ_{em})	590 nm	[1][3]
Molar Extinction Coefficient (ϵ)	120,000 $\text{cm}^{-1}\text{M}^{-1}$	[1][3]
Fluorescence Quantum Yield (Φ)	~90%	[1][3]
Fluorescence Lifetime (τ)	~4.0 ns	[4]
Photostability	High	[1][2]

Table 2: Biotin-Streptavidin Interaction Properties

Property	Value	References
Dissociation Constant (K_d)	$\sim 10^{-14}$ M	
Binding Specificity	Very High	[3]
Stability	Resistant to heat, pH, and proteolysis	[3]

Key Applications and Experimental Protocols

ATTO 565 biotin is a versatile tool employed in a multitude of molecular biology techniques. Below are detailed protocols for some of its primary applications.

Immunofluorescence (IF)

Immunofluorescence allows for the visualization of specific proteins within cells and tissues. The biotin-streptavidin system provides a powerful method for signal amplification.

[Click to download full resolution via product page](#)

Figure 1: Indirect immunofluorescence workflow using **ATTO 565 biotin**.

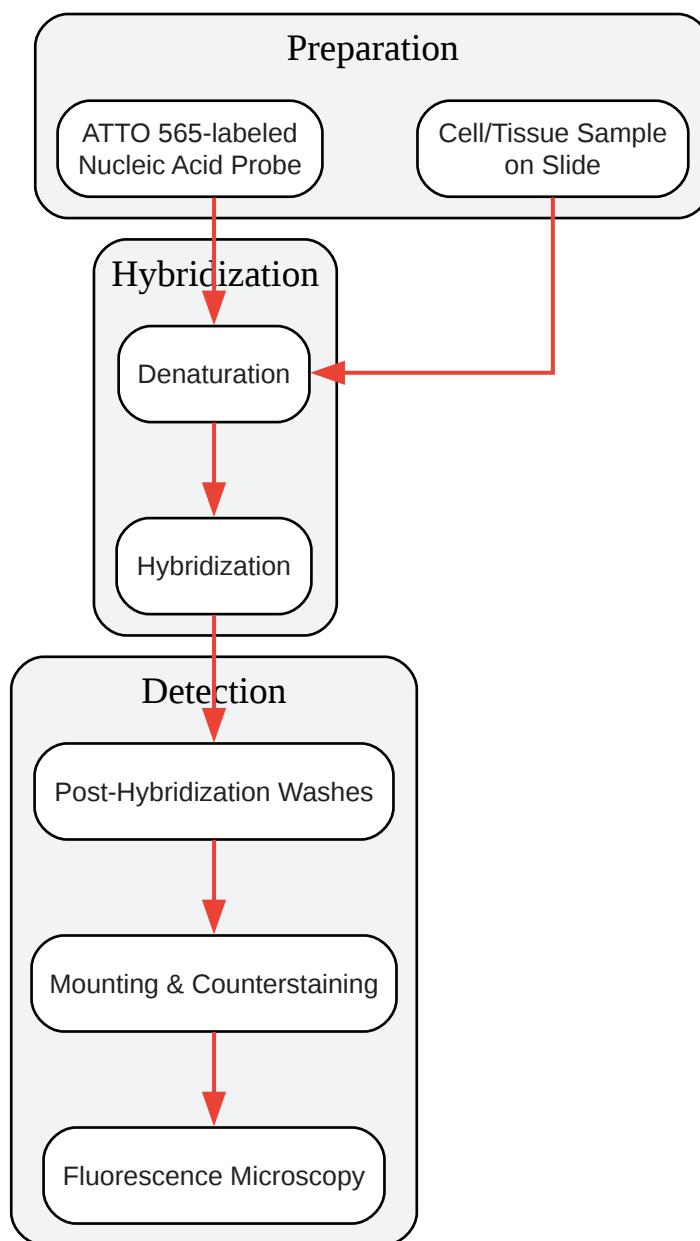
- Cell/Tissue Preparation:
 - Culture cells on coverslips or prepare tissue sections.
 - Fix cells/tissues with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[\[5\]](#)
 - Wash three times with PBS.
 - Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes (for intracellular targets).[\[5\]](#)
 - Wash three times with PBS.
 - Block non-specific binding by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.[\[5\]](#)
- Antibody Incubation:

- Incubate with a biotinylated primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
- Wash three times with PBS.
- Incubate with streptavidin-ATTO 565 (typically 1-5 µg/mL) diluted in blocking buffer for 1 hour at room temperature, protected from light.
- Wash three times with PBS.
- Mounting and Imaging:
 - Mount the coverslip on a microscope slide using an anti-fade mounting medium.
 - Image using a fluorescence microscope with appropriate filters for ATTO 565 (Excitation: ~564 nm, Emission: ~590 nm).

Flow Cytometry

Flow cytometry is used to analyze the physical and chemical characteristics of single cells in a fluid stream. **ATTO 565 biotin**, in conjunction with streptavidin-ATTO 565, allows for bright and specific labeling of cell surface or intracellular antigens.

[Click to download full resolution via product page](#)


Figure 2: Indirect flow cytometry staining workflow.

- Cell Preparation:
 - Harvest cells and wash with a suitable buffer (e.g., PBS with 1% BSA).
 - Adjust cell concentration to 1×10^6 cells/mL.

- Staining:
 - Incubate cells with the biotinylated primary antibody for 30 minutes at 4°C.
 - Wash the cells twice with wash buffer.
 - Incubate with streptavidin-ATTO 565 for 30 minutes at 4°C, protected from light.
 - Wash the cells twice with wash buffer.
- Acquisition and Analysis:
 - Resuspend the cells in a suitable buffer for flow cytometry.
 - Analyze the cells on a flow cytometer equipped with a laser and detectors compatible with ATTO 565.

Fluorescence In Situ Hybridization (FISH)

FISH is a cytogenetic technique used to detect and localize the presence or absence of specific DNA sequences on chromosomes. ATTO 565 can be incorporated into nucleic acid probes for bright and stable signals.

[Click to download full resolution via product page](#)

Figure 3: Fluorescence In Situ Hybridization (FISH) workflow.

- Probe Labeling:
 - Incorporate ATTO 565-labeled nucleotides into the DNA or RNA probe via methods such as nick translation, random priming, or PCR.
- Sample Preparation:

- Prepare chromosome spreads on microscope slides.
- Treat slides to denature the chromosomal DNA.
- Hybridization:
 - Apply the ATTO 565-labeled probe to the slide.
 - Incubate under conditions that promote hybridization of the probe to its complementary target sequence.
- Washing and Detection:
 - Perform a series of stringent washes to remove unbound and non-specifically bound probes.
 - Counterstain the DNA with a dye such as DAPI.
 - Mount the slide with an anti-fade medium.
 - Visualize the fluorescent signal using a fluorescence microscope.

Super-Resolution Microscopy

The high photostability and brightness of ATTO 565 make it an excellent choice for super-resolution microscopy techniques such as Stimulated Emission Depletion (STED) and Photoactivated Localization Microscopy (PALM)/Stochastic Optical Reconstruction Microscopy (STORM).[1][3] These methods overcome the diffraction limit of light microscopy, enabling visualization of cellular structures at the nanoscale.

[Click to download full resolution via product page](#)

Figure 4: Principles of overcoming the diffraction limit.

The protocols for super-resolution microscopy are highly dependent on the specific instrumentation and experimental goals. However, the sample preparation steps are often similar to those for conventional immunofluorescence, with a strong emphasis on minimizing background and using high-quality reagents. The exceptional photostability of ATTO 565 is particularly advantageous for STED microscopy, where high laser powers are used for depletion.[1]

Conclusion

ATTO 565 biotin is a highly versatile and powerful reagent for a wide array of applications in molecular biology. Its combination of a bright, photostable fluorophore and the high-affinity biotin-streptavidin interaction enables sensitive and specific detection of biomolecules in various contexts. The detailed protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with the necessary

information to effectively incorporate **ATTO 565 biotin** into their experimental workflows, ultimately advancing their research goals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. mdpi.com [mdpi.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - TW [thermofisher.com]
- To cite this document: BenchChem. [ATTO 565 Biotin: An In-depth Technical Guide for Molecular Biology Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15553419#what-is-atto-565-biotin-used-for-in-molecular-biology>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com